methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

Lipophilicity Drug-likeness Physicochemical properties

This methyl butanoate ester is a strategic synthetic intermediate for medicinal chemistry programs targeting CDK2, VEGFR-2, and glucokinase (GK) activation. The 4-fluorophenyl N1-substituent provides a validated metabolic stability handle, while the thioether-linked methyl ester enables controlled hydrolysis to the carboxylic acid for amide diversification. Its MW (346.38 g/mol) and predicted logP (~2.6–3.2) place it in lead-like chemical space, ideal for fragment-based drug discovery (FBDD) and PROTAC degrader synthesis. Procure this specific methyl ester to retain maximum SAR flexibility—generic substitution with ethyl or propanoate analogs alters cLogP, lipophilicity, and downstream reactivity.

Molecular Formula C16H15FN4O2S
Molecular Weight 346.38
CAS No. 893911-21-2
Cat. No. B2679236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate
CAS893911-21-2
Molecular FormulaC16H15FN4O2S
Molecular Weight346.38
Structural Identifiers
SMILESCCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN4O2S/c1-3-13(16(22)23-2)24-15-12-8-20-21(14(12)18-9-19-15)11-6-4-10(17)5-7-11/h4-9,13H,3H2,1-2H3
InChIKeyUARLIUBDMDFLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893911-21-2): Sourcing & Differentiation Guide for Pyrazolo[3,4-d]pyrimidine Thioether Building Blocks


Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893911-21-2, MF C₁₆H₁₅FN₄O₂S, MW 346.38 g/mol) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine thioether ester subclass. The scaffold comprises a 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine core linked via a 4-thio bridge to a methyl butanoate moiety [1]. This compound serves as a versatile small-molecule building block in medicinal chemistry, primarily as a precursor to carboxylic acid or amide derivatives, within kinase inhibitor and glucokinase activator programs [2]. The combination of the electron-withdrawing 4-fluorophenyl N1-substituent, the heteroaryl thioether linkage, and the methyl ester chain confers a distinct physico-chemical profile that differentiates it from shorter-chain or non-fluorinated analogs in drug discovery libraries.

Why Generic Substitution Fails: The Critical Role of Ester Chain and N1-Aryl Group in Pyrazolo[3,4-d]pyrimidine Thioether Performance


In pyrazolo[3,4-d]pyrimidine thioether series, small structural modifications critically alter target engagement, selectivity, and solubility. The methyl butanoate group in CAS 893911-21-2 is specifically required as a synthetic handle; simple substitution with the ethyl ester analog (MW 360.41 g/mol) or the propanoate analog alters lipophilicity (Δ cLogP ~0.5 units) and can lead to divergent reactivity in downstream SAR campaigns [1]. Furthermore, the 4-fluorophenyl N1 substituent is not arbitrary—SAR studies in both glucokinase activator patents and kinase inhibitor literature demonstrate that fluorine substitution at the 4-position provides an optimal balance of metabolic stability and receptor fit that is lost with chloro, methoxy, or unsubstituted phenyl variants [2][3]. These structure-dependent variations in LogP, polar surface area, and hydrogen bonding capacity mean that generic replacement with a different ester or aryl analog—even one of identical core structure—introduces unacceptable risk of altered biological profile and synthetic utility.

Quantitative Differentiation Evidence: Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate vs. Closest Analogs


Physicochemical Differentiation: Calculated LogP Advantage of Methyl Butanoate vs. Ethyl Ester Homolog

The methyl butanoate ester in CAS 893911-21-2 provides a calculable lipophilicity advantage over the corresponding ethyl ester analog (CAS 893911-11-0). The methyl ester contributes one fewer methylene unit, reducing clogP by approximately 0.5 log units compared to the ethyl ester, while retaining sufficient lipophilicity for membrane permeability. This property is critical: excessively high LogP (as observed in the butylthio analog without ester functionality) can lead to poor solubility and increased off-target binding .

Lipophilicity Drug-likeness Physicochemical properties

Molecular Weight Optimization: Methyl Ester Provides the Lowest MW Among Butanoate Ester Homologs

The methyl ester variant (MW 346.38 g/mol) is the lightest among the butanoate ester series containing the 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl thioether core. This lower molecular weight is advantageous in fragment-based and lead-like screening collections, where maintaining MW below 350 Da is a recognized criterion for efficient lead optimization .

Molecular weight LEAN efficiency Fragment-based drug design

Synthetic Versatility: The Methyl Ester as a Superior Intermediate vs. Non-Ester Thioether Building Blocks

The methyl ester group at the 2-position of the butanoate chain is a cleavable functional handle that enables facile conversion to the carboxylic acid. This hydrolysis step is a key diversification point for generating amide libraries. In contrast, simple 4-(alkylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidines (such as CAS 692746-43-3) lack this reactive functionality entirely, limiting their utility in lead optimization campaigns that require carboxylate or amide-based extensions [1]. The ester group also provides a UV chromophore for HPLC monitoring during synthesis.

Synthetic utility Building block Carboxylic acid precursor

Class-Level Kinase Inhibition Potential: Pyrazolo[3,4-d]pyrimidine Thioethers as Privileged CDK2 Ligands

The 1-(4-fluorophenyl)-pyrazolo[3,4-d]pyrimidine scaffold with 4-thio substitution is a recognized privileged structure for kinase inhibition, particularly against CDK2. While direct IC₅₀ data for CAS 893911-21-2 is not publicly available, close structural analogs bearing the same core demonstrate nanomolar CDK2 inhibition: 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine derivatives have shown IC₅₀ values as low as 61 nM against CDK2 in biochemical assays [1]. The target compound's 4-fluorophenyl N1 group is specifically favored over 4-chlorophenyl or unsubstituted phenyl for CDK2 affinity in multiple independent SAR studies [2].

Kinase inhibition CDK2 Antiproliferative

Glucokinase Activator Class Membership: SAR Validation of 4-Thioether Substitution

US Patent 8,143,263 explicitly claims a genus of 2-{[1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-yl](thio,oxy or amino)-N-(heteroaryl)alkanamides as glucokinase (GK) activators [1]. The target compound (CAS 893911-21-2) maps directly onto the core scaffold of this compound class, positioning it as a potential intermediate or screening candidate for metabolic disease programs. While the patent discloses EC₅₀ values for specific amide derivatives (e.g., activation of recombinant human liver glucokinase at EC₅₀ = 930 nM for one representative compound), the methyl ester itself can serve as a direct precursor to these active amides through hydrolysis and coupling [2].

Glucokinase activator Type 2 diabetes Allosteric modulation

Fluorine-Enabled Metabolic Stability: 4-Fluorophenyl vs. Unsubstituted Phenyl in CYP-Mediated Metabolism

The 4-fluorophenyl substituent at N1 provides a metabolic stability advantage over unsubstituted phenyl or 4-chlorophenyl variants. Pyrazolo[3,4-d]pyrimidines are primarily metabolized by CYP3A family enzymes, and para-fluorination is a well-established strategy to block oxidative metabolism at the 4-position of the phenyl ring [1]. The BIONET compound library (Key Organics), which includes CAS 893911-21-2, explicitly classifies 4-fluorophenyl-substituted pyrazolo[3,4-d]pyrimidines as 'privileged fragments' with improved metabolic profiles compared to unsubstituted aryl analogs .

Metabolic stability CYP450 Fluorine effect

Best-Fit Application Scenarios for Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893911-21-2)


Kinase Inhibitor Hit-to-Lead Libraries: CDK2 and VEGFR-2 Focused Screening

Based on class-level SAR showing that 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine-4-thio derivatives achieve CDK2 IC₅₀ values as low as 61 nM, CAS 893911-21-2 is optimally deployed as a methyl ester precursor in kinase-focused screening libraries. The ester can be hydrolyzed to the carboxylic acid for subsequent amide coupling, generating diverse analogs for SAR exploration around CDK2, VEGFR-2, and related kinase targets [1]. The compound's molecular weight (346.38 g/mol) and predicted logP (~2.6–3.2) place it within lead-like chemical space, making it suitable for both biochemical and cell-based screening cascades.

Glucokinase Activator (GKA) Lead Optimization Programs

The compound maps to the patented glucokinase activator scaffold described in US 8,143,263. As a methyl ester pro-form, CAS 893911-21-2 can be directly converted to active amide derivatives through a two-step sequence (hydrolysis followed by HATU/DIPEA-mediated amide coupling). Representative amides from this series have demonstrated GK activation with EC₅₀ = 930 nM in biochemical assays, providing a validated starting point for type 2 diabetes drug discovery [1]. Procurement of this specific methyl ester—rather than the pre-formed amides—allows medicinal chemistry teams maximum flexibility in amide diversification.

Fragment-Based Drug Discovery (FBDD): Fluorophenyl-Pyrazolopyrimidine Core Screening

The BIONET fragment library from Key Organics includes CAS 893911-21-2 as a privileged fragment for FBDD campaigns. Its 4-fluorophenyl group provides a validated metabolic stability handle, while the thioether-linked butanoate chain offers a vector for fragment growth . The methyl ester's UV activity (λ ~254 nm) facilitates detection and quantification in fragment screens using NMR, SPR, or X-ray crystallography. The compound's lower molecular weight compared to ethyl ester and 4-alkylthio analogs maximizes ligand efficiency metrics critical in fragment hit triage.

Chemical Biology Probe Synthesis: Targeted Protein Degradation (PROTAC) Linker Attachment

The cleavable methyl ester functionality makes CAS 893911-21-2 an ideal intermediate for synthesizing heterobifunctional degraders. After hydrolysis to the carboxylic acid, the butanoate chain provides a 4-atom linker that can be conjugated to E3 ligase ligands (e.g., VHL or cereblon binders) via amide bond formation. The 4-fluorophenyl-pyrazolo[3,4-d]pyrimidine warhead retains kinase-binding capability, enabling the design of PROTAC molecules targeting CDK2 or other pyrazolopyrimidine-sensitive kinases for degradation rather than inhibition .

Quote Request

Request a Quote for methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.